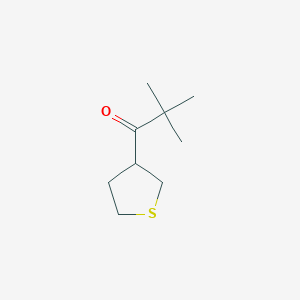
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one is an organic compound with the molecular formula C9H16OS. It is known for its unique structure, which includes a thiolane ring and a ketone functional group. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with thiolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The ketone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one involves its interaction with various molecular targets. The thiolane ring and ketone group allow it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and affect enzyme activity, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
- 2,2-Dimethyl-1-(thiolan-2-yl)propan-1-one
- 2,2-Dimethyl-1-(thiolan-4-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one is unique due to its specific thiolane ring position and the presence of a ketone group. This structural arrangement imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H16OS |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(thiolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16OS/c1-9(2,3)8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3 |
InChI Key |
RLYNFQYRVMPODM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


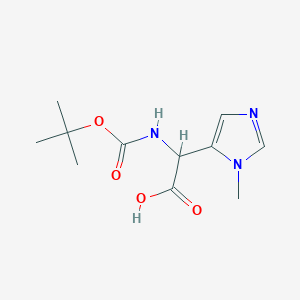
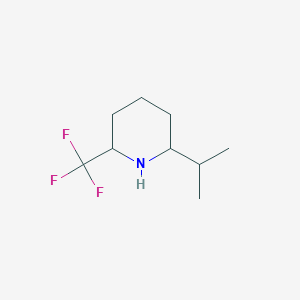
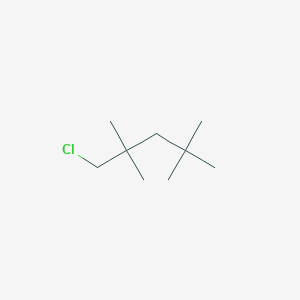
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)



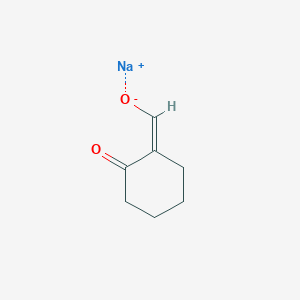
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
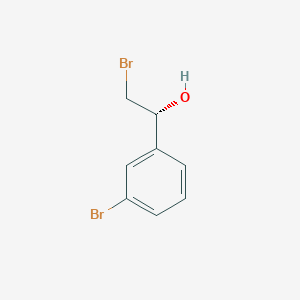
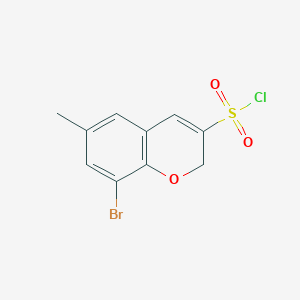
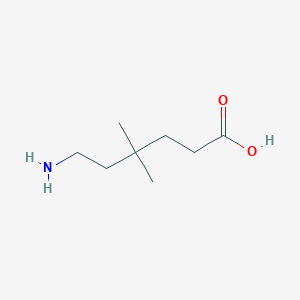
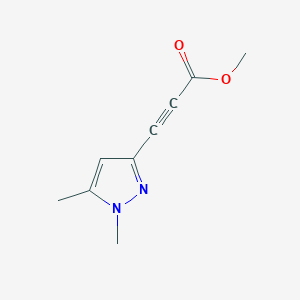
![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
